molecular formula C8H10ClNO B12963634 (S)-2-(1-Aminoethyl)-3-chlorophenol

(S)-2-(1-Aminoethyl)-3-chlorophenol

Cat. No.: B12963634
M. Wt: 171.62 g/mol
InChI Key: VDVGTTGFYZTAJT-YFKPBYRVSA-N
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Description

(S)-2-(1-Aminoethyl)-3-chlorophenol is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a chlorophenol ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-3-chlorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This biocatalytic method is advantageous due to its specificity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale biocatalytic processes. These processes utilize host cells capable of expressing engineered transaminases, which facilitate the conversion of precursor compounds to the desired product . The scalability and efficiency of these methods make them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-3-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-3-chlorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate undergoes further transformations to yield the final product. The stereospecificity and efficiency of these reactions are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-Aminoethyl)-phenol
  • (S)-1-Phenylethylamine
  • (S)-2-(1-Aminoethyl)-4-chlorophenol

Uniqueness

(S)-2-(1-Aminoethyl)-3-chlorophenol is unique due to its specific (S)-configuration and the presence of both an aminoethyl group and a chlorophenol ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-3-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

VDVGTTGFYZTAJT-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)O)N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)O)N

Origin of Product

United States

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